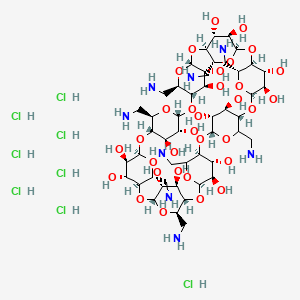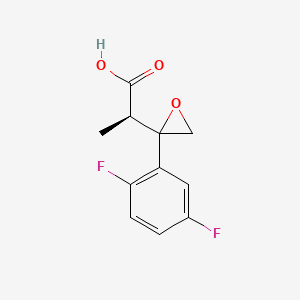
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxirane ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like titanium tetraisopropoxide to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale synthesis, focusing on factors such as reaction time, temperature, and the concentration of reactants to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(2-(2,4-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(3,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(2,6-Difluorophenyl)oxiran-2-yl)propanoic Acid
Uniqueness
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structural feature can result in different pharmacological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H10F2O3 |
|---|---|
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
(2R)-2-[2-(2,5-difluorophenyl)oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C11H10F2O3/c1-6(10(14)15)11(5-16-11)8-4-7(12)2-3-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)/t6-,11?/m0/s1 |
Clé InChI |
IMCFTYDAJBVGGO-OCAOPBLFSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
SMILES canonique |
CC(C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
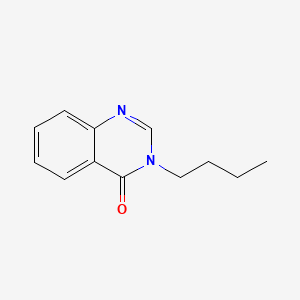

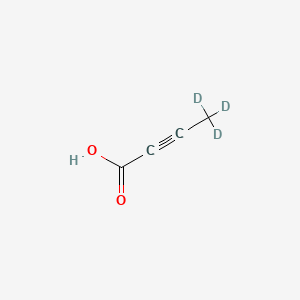
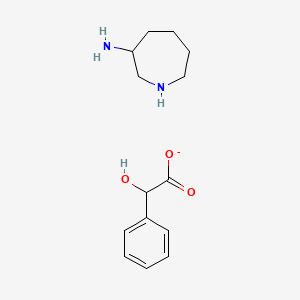
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
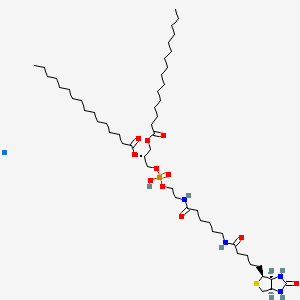
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
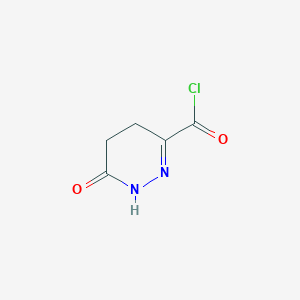
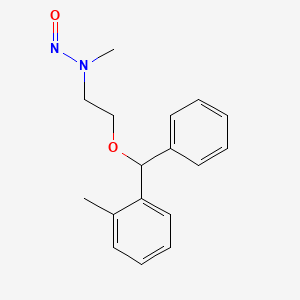

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
